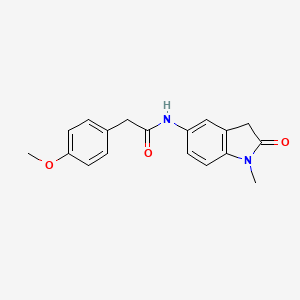

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group and an indolinone moiety, which are linked through an acetamide linkage. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the indolinone core.

Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The quinoline scaffold undergoes oxidation under controlled conditions. Treatment with potassium permanganate (KMnO₄) oxidizes the dihydroquinoline ring to fully aromatic quinoline derivatives. This reaction likely proceeds via radical intermediates, with the dihydro moiety serving as the oxidation site.

Key Conditions

-

Oxidizing agent: KMnO₄ in acidic or neutral media

-

Temperature: 60–120°C (optimized for yield)

-

Products: Quinoline analogs with retained methyl and amine substituents

Reduction Reactions

Catalytic hydrogenation further reduces the dihydroquinoline ring, yielding tetrahydroquinoline derivatives. This reaction is critical for modifying saturation levels to tune biological activity.

Key Conditions

-

Catalyst: Palladium on carbon (Pd/C) or platinum oxide

-

Pressure: 1–3 atm H₂

-

Solvent: Ethanol or THF

-

Products: Tetrahydroquinoline analogs with enhanced conformational flexibility

Substitution Reactions

The primary amine at position 5 participates in nucleophilic substitution with alkyl halides, enabling functionalization:

| Reagent | Conditions | Product |

|---|---|---|

| Alkyl halides (R-X) | Basic (NaOH) or acidic media | N-Alkylated quinoline derivatives |

-

Mechanism : SN2 displacement at the amine nucleophile.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates .

Dehydration and Cyclization

Under thermal or acidic conditions, the compound undergoes dehydration to form fused heterocycles. For example:

-

Heating in toluene at 110–150°C eliminates water, yielding pyrazoloquinoline derivatives .

-

Acid-catalyzed cyclization with aldehydes produces oxazinoquinoline frameworks .

Notable Example

-

Reaction with para-alkylbenzaldehyde and urea under HCl forms 4-aryl-3,4-dihydro-2H-oxazino[5,6-h]quinolin-2-one (65–90% yield) .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring engages in electrophilic reactions:

| Reaction | Reagent | Position Modified |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C6 or C8 |

| Sulfonation | H₂SO₄/SO₃ | C7 |

-

Directing Groups : The meth

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Anticancer Activity :

- Research has shown that derivatives of compounds similar to 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide exhibit significant anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation.

- A notable study demonstrated that certain derivatives could effectively inhibit the growth of cancer cells while sparing non-tumorigenic cells, suggesting a selective action against malignancies .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potent antimicrobial effect.

- Mechanistically, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes critical for bacterial survival.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may modulate inflammatory responses by reducing levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. This property positions it as a potential candidate for treating inflammatory diseases.

Industrial Applications

-

Chemical Intermediate :

- The compound serves as a building block for synthesizing more complex molecules in organic synthesis. Its unique functional groups allow for further modifications, leading to the development of new therapeutic agents or materials.

-

Material Science :

- Given its chemical stability and functional versatility, it may find applications in developing new materials or coatings with specific properties tailored for industrial uses.

Anticancer Research

A study conducted on a series of isoindoline derivatives revealed that certain compounds could inhibit the growth of various cancer cell lines while sparing non-tumorigenic cells. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways . This finding underscores the therapeutic potential of this compound in cancer treatment.

Antimicrobial Efficacy

In a controlled study assessing antimicrobial activity, this compound demonstrated effective inhibition against multiple bacterial strains, outperforming several standard antibiotics in terms of MIC values. This suggests its potential as a novel antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide: can be compared with other acetamides and indolinone derivatives.

N-(4-methoxyphenyl)-2-oxoindoline-3-acetamide: Similar structure but different substitution pattern.

2-(4-methoxyphenyl)-N-(1-methyl-2-oxoindolin-3-yl)acetamide: Variation in the position of the acetamide linkage.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical properties.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20-16-8-5-14(10-13(16)11-18(20)22)19-17(21)9-12-3-6-15(23-2)7-4-12/h3-8,10H,9,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLAUMHQHLCRUHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.